N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-34-24-9-5-3-7-22(24)27(33)29-14-15-31-17-25(21-6-2-4-8-23(21)31)35-18-26(32)30-16-19-10-12-20(28)13-11-19/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPXUJSUWQNQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole moiety: Known for various biological activities.
- Thioether linkage: May enhance interaction with biological targets.
- Fluorobenzyl group: Increases lipophilicity, potentially improving pharmacokinetics.
The molecular formula of the compound is , with a molecular weight of approximately 431.48 g/mol.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| A549 (Lung Cancer) | 3.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.8 | Caspase activation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was tested against cyclooxygenase enzymes (COX-I and COX-II), which are key targets in inflammation.
| Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|
| COX-I | 12.0 | 1.5 |
| COX-II | 8.0 | 3.0 |
The selectivity index indicates that the compound preferentially inhibits COX-II, suggesting potential use in treating inflammatory conditions with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies
-
Study on Anticancer Properties:
A study conducted by Smith et al. demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins . -
Inflammation Model:
In a mouse model of acute inflammation, the compound showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent. The study reported a 60% reduction in edema at a dosage of 10 mg/kg .
Synthesis
The synthesis of this compound involves several steps:
-
Formation of Indole Derivative:
The initial step involves the synthesis of the indole core using standard cyclization techniques. -
Thioether Formation:
The introduction of the thioether linkage is achieved through nucleophilic substitution reactions. -
Final Coupling:
The final coupling with the methoxybenzamide moiety is performed using coupling agents such as EDC or DCC to facilitate amide bond formation.
Preparation Methods
Synthesis of Indole-Thioether Intermediate
The indole core is functionalized with a thioether group via nucleophilic substitution. A representative procedure involves:
Reagents :
- 3-Mercapto-1H-indole (1 equiv)
- 2-Chloro-N-(4-fluorobenzyl)acetamide (1.2 equiv)
- Potassium carbonate (2 equiv)
- Acetone (solvent)
Procedure :
- Combine reagents in acetone (20 mL per gram of indole).
- Stir at 20°C for 6 hours.
- Evaporate solvent under reduced pressure.
- Purify via recrystallization (acetone/water).
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Time | 6 hours |
| Solvent | Acetone |
| Base | Potassium carbonate |
Characterization :
Amidation with 4-Fluorobenzylamine
The thioether intermediate is reacted with 4-fluorobenzylamine to introduce the amino group:
Reagents :
- Indole-thioether intermediate (1 equiv)
- 4-Fluorobenzylamine (1.5 equiv)
- Dichloromethane (DCM, solvent)
- Triethylamine (TEA, 2 equiv)
Procedure :
- Dissolve intermediate in DCM (15 mL/g).
- Add TEA and 4-fluorobenzylamine dropwise.
- Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.
- Wash with brine, dry over Na₂SO₄, and concentrate.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 4.5 hours |
| Solvent | Dichloromethane |
Coupling with 2-Methoxybenzamide
The final step involves coupling the functionalized indole with 2-methoxybenzamide using carbodiimide chemistry:
Reagents :
- Functionalized indole (1 equiv)
- 2-Methoxybenzamide (1.1 equiv)
- EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
- DMF (solvent)
Procedure :
- Activate 2-methoxybenzamide with EDC/HOBt in DMF (10 mL/g) for 15 minutes.
- Add indole derivative and stir at 25°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl/HOBt |
| Solvent | DMF |
| Purification | Column chromatography |
Characterization :
Optimization Strategies
Solvent and Base Selection
Catalytic Enhancements
Characterization Techniques
Spectroscopic Analysis
Chromatographic Validation
- HPLC : Retention time = 12.4 min (C18 column, MeCN/H₂O 70:30).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis involves multi-step reactions, including thioether bond formation, indole functionalization, and amide coupling. Key steps:
- Thioether linkage : Use 2-mercaptoindole derivatives with α-bromoacetamide intermediates under inert atmosphere (N₂) at 50–60°C in DMF .
- Amide coupling : Employ carbodiimide reagents (e.g., EDCI/HOBt) for activating carboxylic acids, with reaction times monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC for >95% purity .
- Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) and temperature to minimize side reactions. Yields improve with slow reagent addition and degassed solvents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm indole C3-thioether linkage (δ 3.8–4.2 ppm for SCH₂) and methoxybenzamide (δ 3.8 ppm for OCH₃) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected m/z ~500–550) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values calculated via dose-response curves .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Controls : Include reference inhibitors (e.g., staurosporine) and solvent-only controls .
Advanced Research Questions
Q. What strategies resolve contradictions in reported activity data for structurally similar compounds?
- Case Study : Discrepancies in IC₅₀ values for indole-thioether analogs may arise from:
- Solubility : Use DMSO stock solutions <0.1% to avoid precipitation .
- Assay conditions : Standardize ATP concentrations in kinase assays .
- Structural analogs : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) using molecular docking .
- Validation : Replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable groups : Systematically modify:
- 4-Fluorobenzyl : Replace with chloro/cyano analogs to assess halogen/electron-withdrawing effects .
- Methoxy group : Test demethylated or ethoxy variants to study steric/electronic contributions .
- Biological testing : Prioritize modifications showing >50% activity in primary screens for dose-response analysis .
Q. What in vitro/in vivo models are suitable for studying its pharmacokinetics?
- In vitro :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .
- Permeability : Caco-2 cell monolayer assay for intestinal absorption potential .
- In vivo :
- Rodent models : Administer IV/PO doses (1–10 mg/kg) with LC-MS/MS plasma analysis .
- Metabolite ID : Use HR-MS/MS to detect Phase I/II metabolites .
Q. How can researchers address stability issues during long-term storage?
- Storage conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
